![molecular formula C22H19N5O4 B2518760 ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 656831-82-2](/img/structure/B2518760.png)

ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

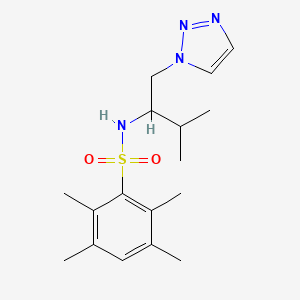

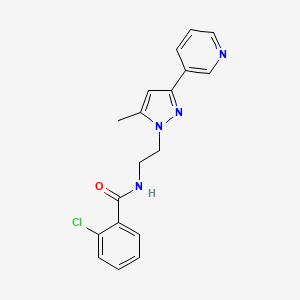

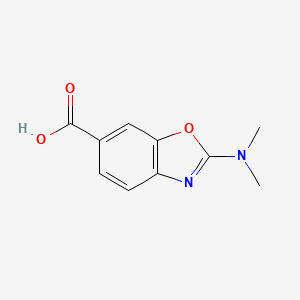

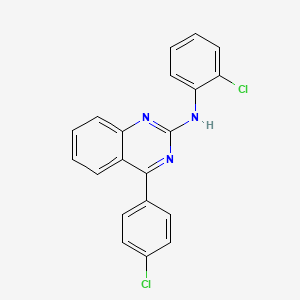

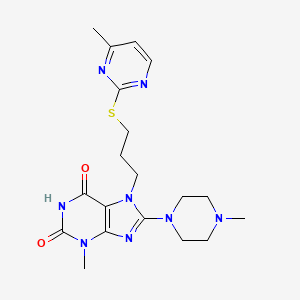

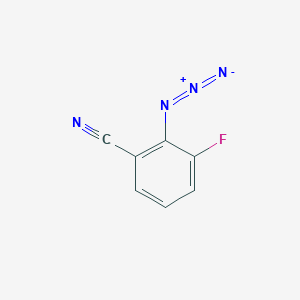

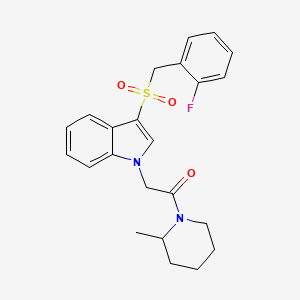

The compound of interest, ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate, is a pyrazole derivative with potential biological activity. While the specific compound is not directly described in the provided papers, related pyrazole derivatives have been synthesized and characterized, suggesting a similar context for the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves a multi-step process including Claisen condensation, cyclization, reduction, and acylation . For instance, the synthesis of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate involved these steps and was characterized by various spectroscopic methods . Similarly, the synthesis of other pyrazole compounds involved direct annulation methods or reactions with different reagents such as ammonium thiocyanate . These methods could potentially be adapted for the synthesis of the compound of interest.

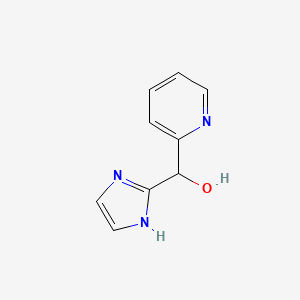

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies . These structures are typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . The molecular geometry, including bond lengths and angles, can be compared with theoretical calculations to validate the structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The specific reactions would depend on the substituents present on the pyrazole core. For example, the presence of an acetamido group could potentially be involved in further acylation reactions or participate in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from spectroscopic data such as NMR, mass, UV-Vis, and CHN analysis . Theoretical calculations like DFT can predict properties such as HOMO/LUMO energies, which are indicative of the compound's chemical reactivity and stability . Additionally, the antioxidant properties of these compounds can be evaluated using in vitro methods like DPPH and hydroxyl radical scavenging assays .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. These compounds show promising bioactivity, highlighting their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Antimicrobial Activity

- Novel Pyrazolo[3,4-d]pyrimidin Derivatives : Research into pyrazolo[3,4-d]pyrimidin derivatives has uncovered significant antimicrobial activity, suggesting these compounds could be developed into new antimicrobial agents to combat resistant bacterial strains (Khobragade et al., 2010).

Enzymatic Activity Enhancement

- Enhancing Cellobiase Reactivity : A study on pyrazolopyrimidinyl keto-esters and their derivatives demonstrated their potential to significantly enhance the reactivity of cellobiase, an enzyme relevant in various industrial and bioconversion processes (Abd & Awas, 2008).

Insecticidal and Antibacterial Potential

- Heterocyclic Compounds as Insecticides : The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics have shown that these compounds possess both insecticidal and antibacterial potential, indicating their applicability in agricultural pest control and microbial infection prevention (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .

Result of Action

The result of the action of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a significant inhibition of cell proliferation . This is due to its effect on the cell cycle, causing cell cycle arrest and preventing the cell from dividing .

properties

IUPAC Name |

ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCFTYIXKNXSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)